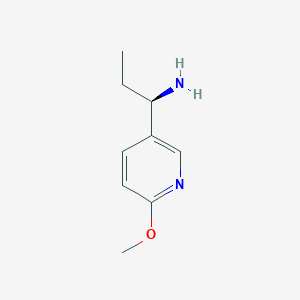
(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Methoxypyridin-3-yl)propan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 1-position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propyl chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.
Enzymatic Resolution: Employing enzymes for chiral resolution to achieve high enantiomeric purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxypyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(6-Methoxypyridin-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(6-Methoxypyridin-3-yl)propan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
6-Methoxypyridine: The parent compound without the propyl amine substitution.
Uniqueness
®-1-(6-Methoxypyridin-3-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(6-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
QHQMNKOGFJRYTE-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=CN=C(C=C1)OC)N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



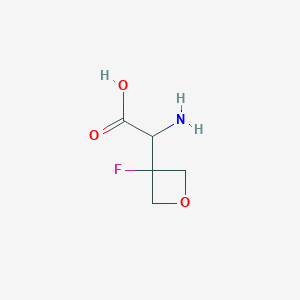


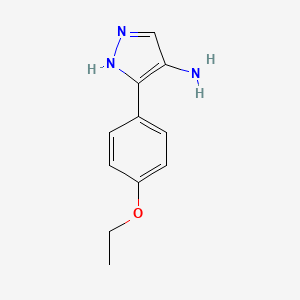
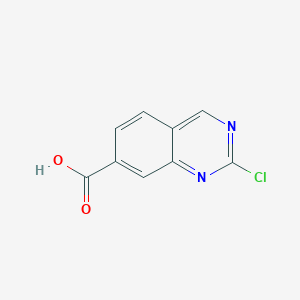


![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)
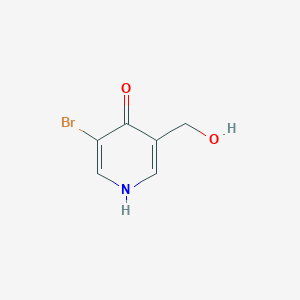

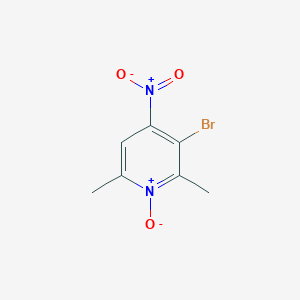
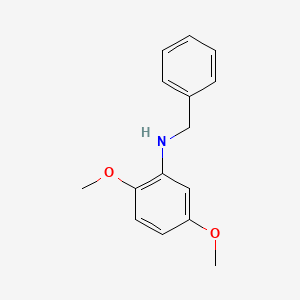
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
